3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is a brominated heterocyclic organic compound. It is characterized by its pyrazolo[1,5-a]pyrazine core structure, which includes nitrogen atoms and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one typically involves the bromination of pyrazolo[1,5-a]pyrazin-4-one derivatives. One common method is the reaction of pyrazolo[1,5-a]pyrazin-4-one with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as desired yield, purity, and cost-effectiveness. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromate or hypobromite.
Reduction: : The compound can be reduced to remove the bromine atom, resulting in the formation of a pyrazolo[1,5-a]pyrazin-4-one derivative.
Substitution: : The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: : Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used.
Substitution: : Nucleophiles like sodium hydroxide, ammonia, or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: : Bromates, hypobromites, and other oxidized derivatives.
Reduction: : Pyrazolo[1,5-a]pyrazin-4-one derivatives without the bromine atom.
Substitution: : Hydroxylated, aminated, or other substituted derivatives.
Scientific Research Applications
3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.
Biology: : The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Industry: : It can be utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the target and the desired outcome.
Comparison with Similar Compounds
3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is unique due to its specific structural features, including the bromine atom and the pyrazolo[1,5-a]pyrazine core. Similar compounds include other brominated pyrazolopyrazines and related heterocyclic compounds. These compounds may differ in their substitution patterns, functional groups, and biological activities.
List of Similar Compounds
3-bromo-4H-pyrazolo[1,5-a]pyrazin-4-one
3-bromo-7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid
Other brominated pyrazolopyrazines
Properties
IUPAC Name |
3-bromo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O/c7-4-3-9-10-2-1-8-6(11)5(4)10/h3H,1-2H2,(H,8,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTINKMMVOABCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)Br)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1708944-49-3 |
Source
|
Record name | 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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